molecular formula C22H16BNO2 B13120718 (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid

Cat. No.: B13120718
M. Wt: 337.2 g/mol
InChI Key: HPYMZFBCIGWGFX-UHFFFAOYSA-N
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Chemical Reactions Analysis

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism by which (5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid exerts its effects involves the formation of stable boron-carbon bonds. In Suzuki coupling reactions, the compound undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds . This process is highly efficient and selective, making it a valuable tool in organic synthesis.

Comparison with Similar Compounds

(5-Phenyl-5H-benzo[b]carbazol-3-yl)boronic acid is unique due to its specific structure and reactivity. Similar compounds include:

These compounds share some similarities in their use as boron reagents but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C22H16BNO2

Molecular Weight

337.2 g/mol

IUPAC Name

(5-phenylbenzo[b]carbazol-3-yl)boronic acid

InChI

InChI=1S/C22H16BNO2/c25-23(26)17-10-11-19-20-12-15-6-4-5-7-16(15)13-21(20)24(22(19)14-17)18-8-2-1-3-9-18/h1-14,25-26H

InChI Key

HPYMZFBCIGWGFX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=CC4=CC=CC=C4C=C3N2C5=CC=CC=C5)(O)O

Origin of Product

United States

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